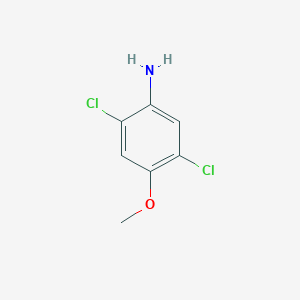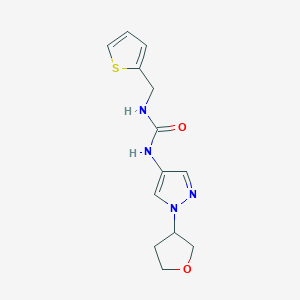
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field.
科学的研究の応用
Synthesis and Catalysis
Research into the synthesis and properties of various urea derivatives has led to significant advancements in catalysis and organic synthesis techniques. For instance, studies have developed one-pot diastereoselective reactions for the synthesis of furano and pyrano pyrimidinones (thiones) using efficient reagents, showcasing the role of urea derivatives in facilitating complex organic reactions (Ghorbani‐Vaghei et al., 2015). Additionally, the use of urea as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized pyrans and pyran-annulated heterocycles underlines its importance in green chemistry (Brahmachari & Banerjee, 2014).
Molecular Structure and Drug Design
Understanding the crystal structure of urea derivatives has implications for drug design, particularly in the development of herbicides and potential pharmaceuticals. The detailed study of azimsulfuron's crystal structure, a sulfonylurea herbicide, provides insights into how molecular interactions and hydrogen bonding contribute to its biological activity (Jeon et al., 2015). This knowledge aids in the rational design of new compounds with desired biological properties.
Biological Activity and Therapeutics
Urea derivatives have been explored for their biological activities, including their roles as cytokinin-like compounds and their potential in enhancing adventitious rooting, which can have agricultural applications (Ricci & Bertoletti, 2009). Moreover, the investigation into thiophene derivative-loaded nanoparticles underscores the potential of urea derivatives in cancer therapy, highlighting their ability to mediate anticancer activity through kinase inhibition and microtubule assembly disruption (Abdel-Rahman et al., 2021).
作用機序
Target of action
Compounds with a pyrazole core, like “3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could either enhance or inhibit the target’s function, depending on the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors like solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZDNZRIPWCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)
![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)
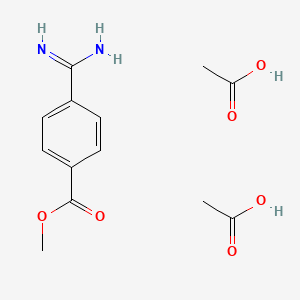
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)
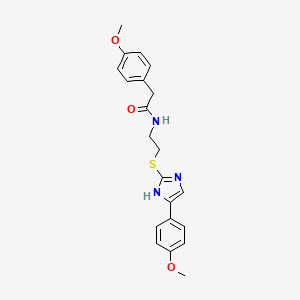
![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)
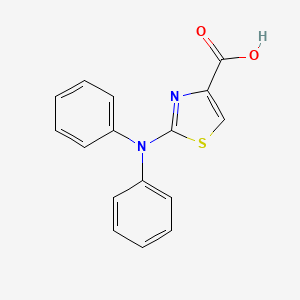
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
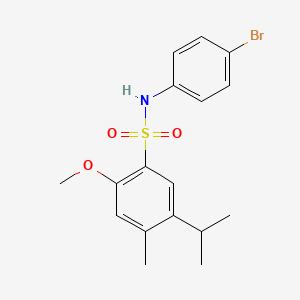
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
